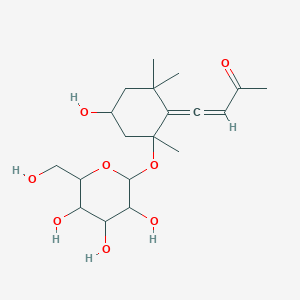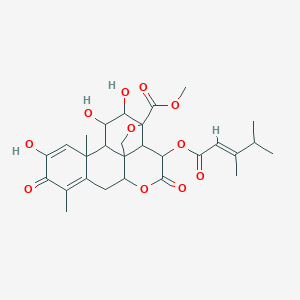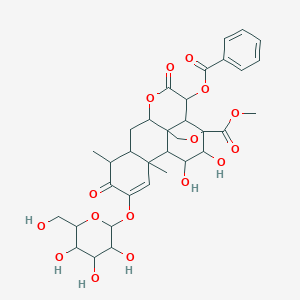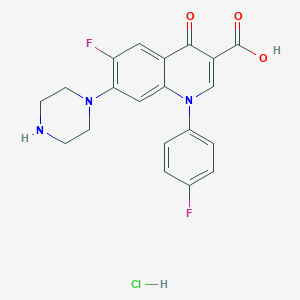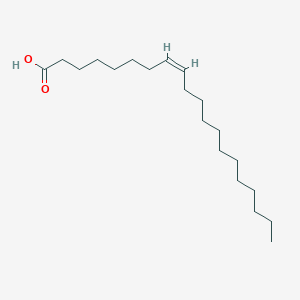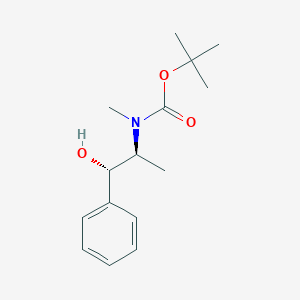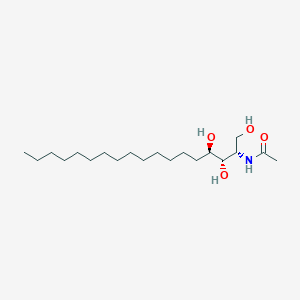
Bruceina E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Bruceine E includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Bruceine E molecule contains a total of 61 bond(s) .Physical and Chemical Properties Analysis
The physical and chemical properties of Bruceine E include its molecular weight of 412.43 and its chemical formula of C20H28O9 .Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
La Bruceina E, derivada de la Brucea javanica, se ha utilizado ampliamente para tratar varios tipos de cáncer . La formulación del aceite (aceite de Brucea javanica) ha demostrado eficacia en entornos clínicos .
Actividad Antibacteriana
Estudios farmacológicos han revelado que los compuestos químicos derivados de B. javanica, incluida la this compound, exhiben propiedades antibacterianas .
Efectos Antidiabéticos
La this compound también muestra potencial en el tratamiento de la diabetes. Es uno de los componentes químicos que se ha descubierto que exhiben efectos antidiabéticos .
Tratamiento de la Inflamación Intestinal y la Diarrea
Tradicionalmente, la Brucea javanica se ha utilizado en la medicina china para el tratamiento de la inflamación intestinal y la diarrea . La this compound, como un componente principal, contribuye a estos efectos terapéuticos.
Tratamiento de la Malaria
La Brucea javanica, y por extensión la this compound, se ha utilizado para tratar la malaria. Este efecto farmacológico tradicional se ha registrado en la Farmacopea China .
Tratamiento de Verrugas y Callos
La Brucea javanica también se aplica tópicamente para el tratamiento de verrugas y callos . La this compound, al ser un componente principal, juega un papel en esta aplicación.
Mecanismo De Acción
Target of Action
Bruceine E, a quassinoid isolated from the seeds of Brucea javanica, has been found to exhibit hypoglycemic effects . . It’s worth noting that a related compound, Bruceine D, has been reported to target Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1)
Mode of Action
It has been suggested that bruceine e exhibits a blood glucose-lowering effect in both non-diabetic mice and streptozotocin (stz)-induced diabetic rats . The specific interactions between Bruceine E and its targets that lead to these effects are yet to be elucidated.
Biochemical Pathways
For instance, Bruceine D has been reported to inhibit cell proliferation and induce cell cycle arrest at the S phase in gastric cancer cells . It also impacts cell cycle-related proteins by regulating the expression of P27, a protein bridging the PI3K/Akt signaling pathway with cycle-related proteins . Whether Bruceine E affects similar pathways needs further investigation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bruceine E is currently limited. A related compound, brucine, has been reported to be quickly eliminated after percutaneous absorption
Result of Action
Bruceine E has been reported to have a blood glucose-lowering effect in both non-diabetic mice and STZ-induced diabetic rats . This suggests that Bruceine E may have potential therapeutic applications in the management of diabetes.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Bruceine E . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
Bruceine E interacts with various enzymes, proteins, and other biomolecules. It is involved in cytokine inhibitions and oxidative stress responses . It also influences various signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) .
Cellular Effects
Bruceine E has a significant impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . It has been found to have potential anticancer properties, as well as beneficial effects on inflammation, diabetes, and parasitic infections .
Molecular Mechanism
At the molecular level, Bruceine E exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in various signaling pathways, such as MAPK and NF-κB .
Temporal Effects in Laboratory Settings
The effects of Bruceine E change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Bruceine E vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Bruceine E is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
Bruceine E is transported and distributed within cells and tissues. The specifics of its interaction with transporters or binding proteins, as well as any effects on its localization or accumulation, are still being researched .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bruceine E involves a series of chemical reactions starting from the compound bruceine A. The pathway involves several steps including oxidation, reduction, and cyclization reactions.", "Starting Materials": [ "Bruceine A", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Petroleum ether" ], "Reaction": [ "Bruceine A is reacted with acetic anhydride and pyridine to form the acetylated derivative.", "The acetylated derivative is then treated with hydrochloric acid to remove the acetyl group and form bruceine B.", "Bruceine B is oxidized using hydrogen peroxide to form bruceine C.", "Bruceine C is reduced using sodium hydroxide and methanol to form bruceine D.", "Bruceine D is cyclized using hydrochloric acid to form bruceine E.", "Bruceine E is purified using a series of solvents including ethanol, diethyl ether, chloroform, and petroleum ether." ] } | |
Número CAS |
21586-90-3 |
Fórmula molecular |
C20H28O9 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one |
InChI |
InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18-,19+,20+/m0/s1 |
Clave InChI |
ZBXITHPYBBXZRG-ZOKABGNJSA-N |
SMILES isomérico |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
SMILES canónico |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
Apariencia |
Powder |
Sinónimos |
Brucein E; 20-Deoxybruceine F; 2-O-Demethylbruceine M; 13,20-Epoxy-1β,2α,11β,12α,14,15β-hexahydroxypicras-3-en-16-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




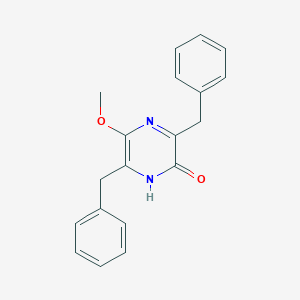
![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)
